Cas no 875774-78-0 (4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative featuring both amino and trifluoromethoxy functional groups. Its unique structure, incorporating electron-withdrawing trifluoromethyl and trifluoromethoxy substituents, enhances its utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive compounds. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, making it valuable in drug discovery. This compound's well-defined reactivity, particularly at the amino group, allows for selective functionalization, facilitating the development of targeted molecules. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring precise fluorinated building blocks.
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl structure
875774-78-0 structure
商品名:4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
CAS番号:875774-78-0
MF:C14H9NOF6
メガワット:321.218
CID:3171146
PubChem ID:86094904

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • [1,1'-BIPHENYL]-4-AMINE, 4'-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)-
    • SCHEMBL1148978
    • 875774-78-0
    • 4-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)aniline
    • A1-28123
    • PATVOPCYVXCLDG-UHFFFAOYSA-N
    • 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
    • インチ: InChI=1S/C14H9F6NO/c15-13(16,17)12-7-9(21)3-6-11(12)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2
    • InChIKey: PATVOPCYVXCLDG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 321.05883288Da
  • どういたいしつりょう: 321.05883288Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 35.3Ų

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011004148-250mg
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
875774-78-0 97%
250mg
$475.20 2023-08-31
Alichem
A011004148-1g
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
875774-78-0 97%
1g
$1490.00 2023-08-31
TRC
A197295-250mg
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
875774-78-0
250mg
$ 900.00 2022-06-08
Alichem
A011004148-500mg
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
875774-78-0 97%
500mg
$823.15 2023-08-31
TRC
A197295-125mg
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
875774-78-0
125mg
$ 540.00 2022-06-08

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 関連文献

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenylに関する追加情報

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl (CAS No. 875774-78-0)

The compound 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl, identified by the CAS number 875774-78-0, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The substituents on the rings include an amino group (-NH2) at the 4-position of one ring, a trifluoromethoxy group (-OCF3) at the 4'-position of the other ring, and a trifluoromethyl group (-CF3) at the 2-position of the same ring as the trifluoromethoxy group.

The presence of these substituents imparts unique electronic and steric properties to the molecule. The amino group is known for its strong electron-donating ability, which can influence the reactivity and stability of the compound. On the other hand, the trifluoromethoxy and trifluoromethyl groups are highly electron-withdrawing due to the electronegativity of fluorine atoms. These groups not only enhance the stability of the molecule but also contribute to its potential applications in advanced materials and pharmaceuticals.

Recent studies have highlighted the importance of such substituted biphenyl compounds in various research areas. For instance, researchers have explored their role in organic electronics, where their unique electronic properties make them suitable for use in light-emitting diodes (LEDs) and organic photovoltaic cells. The combination of electron-donating and electron-withdrawing groups in this compound creates a favorable environment for charge transport and separation, which are critical for efficient device performance.

In addition to its electronic properties, 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl has shown promise in medicinal chemistry. Its structure provides a scaffold for potential drug candidates, particularly in the development of anti-cancer agents and neuroprotective drugs. The amino group can act as a hydrogen bond donor, enhancing bioavailability, while the trifluorinated groups contribute to lipophilicity and metabolic stability.

The synthesis of this compound involves a series of carefully designed reactions that ensure high purity and yield. Researchers have optimized synthetic routes using advanced techniques such as Suzuki coupling and nucleophilic aromatic substitution. These methods not only improve efficiency but also reduce environmental impact by minimizing waste generation.

Furthermore, computational studies have been conducted to understand the molecular interactions and reactivity of this compound at an atomic level. Density functional theory (DFT) calculations have provided insights into its electronic structure, which is crucial for predicting its behavior in different chemical environments. Such studies are essential for guiding experimental work and accelerating discovery processes.

In conclusion, 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl (CAS No. 875774-78-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique combination of substituents makes it an attractive candidate for both fundamental research and industrial applications. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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